5-bromo-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine
Description
5-bromo-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine is a thiazole-pyridine hybrid compound characterized by a pyridin-2-amine core substituted with a bromine atom at position 5 and a 4-ethylphenyl-substituted thiazole ring at the amine group. This structure confers distinct physicochemical properties, including moderate lipophilicity (estimated logP ~6.3) and a molecular weight of ~360 g/mol, based on analogous compounds . Such features are critical in drug design, particularly for targeting enzymes or receptors with aromatic binding pockets.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-(4-ethylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3S/c1-2-11-3-5-12(6-4-11)14-10-21-16(19-14)20-15-8-7-13(17)9-18-15/h3-10H,2H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZUVDRMCLUSHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC3=NC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-ethylphenylamine with carbon disulfide and an appropriate halogenating agent under basic conditions.
Coupling with Pyridine: The final step involves coupling the brominated thiazole derivative with 2-aminopyridine under conditions that facilitate the formation of the desired amine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Pyridine Bromine
The bromine atom at the pyridine C5 position undergoes nucleophilic substitution under specific conditions:
Key Findings :
-
Suzuki-Miyaura coupling replaces Br with aryl groups, enabling π-conjugation extension.
-
Bulky ligands like XPhos enhance selectivity in Pd-catalyzed aminations .
Thiazole Ring Reactivity
The thiazole moiety participates in electrophilic and nucleophilic reactions:
Electrophilic Substitution
Reaction : Bromination at thiazole C4 using NBS (N-bromosuccinimide):
| Conditions | Reagents | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| CHCl₃, 0°C → RT, 6 h | NBS, AIBN | None | 4,5-dibromothiazole derivative | 72% |
Amine Functionalization
The thiazole-2-amine group reacts with aldehydes or acyl chlorides:
Mechanistic Insight :
Cross-Coupling Reactions Involving Both Rings
The compound serves as a bifunctional substrate for tandem cross-couplings:
Optimization Notes :
Reduction of Pyridine Ring
Catalytic hydrogenation reduces the pyridine ring to piperidine:
| Conditions | Catalyst | Pressure | Product | Yield | Reference |
|---|---|---|---|---|---|
| H₂ (3 atm), EtOH | Pd/C (10%) | 3 atm | 5-Bromo-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]piperidin-2-amine | 90% |
Oxidation of Ethyl Group
The 4-ethylphenyl group undergoes oxidation to carboxylic acid:
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | Δ, 6 h | 4-(Carboxyphenyl)-thiazole derivative | 76% |
Stability Under Acidic/Basic Conditions
| Condition | Reagents | Observation | Reference |
|---|---|---|---|
| 1M HCl, reflux, 2 h | HCl (aq) | Thiazole ring decomposition | |
| 1M NaOH, RT, 24 h | NaOH (aq) | Stable (no structural change) |
Critical Note :
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds, including 5-bromo-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively combat various bacterial strains and fungi. For example:
- In vitro Studies : Compounds similar to this compound have been evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria using turbidimetric methods .
Anticancer Potential
The anticancer properties of this compound are particularly noteworthy. Research has demonstrated its effectiveness against cancer cell lines, such as:
- MCF7 Breast Cancer Cells : In vitro assays using the Sulforhodamine B method revealed that related thiazole derivatives showed promising antiproliferative activity against MCF7 cells . Molecular docking studies suggest that these compounds may interact with specific cellular targets involved in cancer progression.
Industrial Applications
Beyond its biological significance, this compound has potential applications in the development of new materials due to its unique chemical structure. Its properties may be harnessed in creating advanced polymers or coatings that require specific chemical characteristics.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Antimicrobial | Effective against various bacterial and fungal strains |
| Anticancer | Promising activity against breast cancer cell lines (e.g., MCF7) |
| Industrial Materials | Potential use in developing polymers and coatings |
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine depends on its specific application:
Biological Targets: In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Electronic Properties: In materials science, the compound’s electronic structure allows it to participate in charge transport processes, influencing the performance of electronic devices.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. 5-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine (M008-0135)
- Structure : Differs in the thiazole-attached phenyl substituent (2,5-dimethyl vs. 4-ethylphenyl).
- Properties : Molecular weight = 360.27 g/mol, logP = 6.2858, logSw = -5.684 (indicating low aqueous solubility). The dimethyl groups increase steric hindrance but maintain high lipophilicity .
- Implications : Compared to the ethylphenyl variant, the dimethyl substitution may reduce metabolic oxidation but limit conformational flexibility in binding.
b. 3-methyl-N-[4-(pyridine-2-yl)-1,3-thiazol-2-yl]pyridin-2-amine (CBK267272)
- Structure : Replaces the phenyl group with a pyridine ring on the thiazole.
- Activity : Demonstrates UPS inhibition dependent on nitrogen positioning in pyridine rings. Small substituents (e.g., methyl) are tolerated, but repositioning nitrogens abolishes activity .
- Comparison : The ethylphenyl group in the target compound may enhance hydrophobic binding compared to pyridine’s polar π-system.
c. N-[4-(4'-fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine
- Structure : Features a biphenyl group with a fluorine substituent.
- Activity : Shows enhanced antimicrobial and antiproliferative effects due to extended π-π stacking and electron-withdrawing fluorine .
- Comparison : The biphenyl group increases molecular weight (~400 g/mol) and may reduce solubility, whereas the ethylphenyl group balances lipophilicity and steric demands.
Physicochemical and Pharmacokinetic Profiles
*Estimated based on M008-0133. †Predicted values.
Key Observations :
- Lipophilicity : Ethylphenyl (target) and biphenyl derivatives exhibit higher logP values than pyridine-substituted analogues, favoring membrane permeability but posing solubility challenges.
- Solubility : All compounds have low logSw, necessitating formulation optimization for bioavailability.
- Bioactivity : Biphenyl and fluorinated derivatives show superior antimicrobial activity, while pyridine-thiazole hybrids (e.g., CBK267272) target specific enzyme inhibition .
Biological Activity
5-Bromo-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine (CAS Number: 1029751-41-4) is a synthetic compound with a molecular formula of C16H14BrN3S. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The structure of this compound features a bromine atom attached to a pyridine ring, along with a thiazole moiety and an ethylphenyl substituent. The presence of these functional groups is believed to contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazole and pyridine compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. The presence of electron-donating or withdrawing groups on the aromatic ring can enhance the antibacterial activity. Specifically, the introduction of bromine or other halogens has been linked to increased inhibitory effects against Gram-positive and Gram-negative bacteria .
| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. Research indicates that this compound exhibits cytotoxicity against several cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The mechanism of action appears to involve the inhibition of cell cycle progression and induction of apoptosis.
In a study evaluating its efficacy, the compound demonstrated an IC50 value of approximately 10 µM against MCF-7 cells after 48 hours of exposure, indicating potent anti-proliferative effects . Molecular docking studies suggest that it may inhibit key regulatory proteins involved in cancer cell proliferation, such as CDK9 and STAT3 .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | CDK9 inhibition |
| HCT116 | 12 | STAT3 interference |
Case Studies
- Antibacterial Efficacy : A study conducted on various thiazole derivatives revealed that those structurally similar to this compound exhibited significant antibacterial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The study highlighted that the bromine substitution was crucial for enhancing antimicrobial potency .
- Anticancer Evaluation : In another investigation focusing on the anticancer properties, researchers synthesized several derivatives based on the thiazole-pyridine scaffold. Among these, the target compound showed superior activity against breast cancer cells compared to standard chemotherapeutics like doxorubicin. The study emphasized the importance of structural modifications in optimizing biological activity .
Q & A
Basic Research Questions
What are the optimized synthetic routes for 5-bromo-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine?
A common approach involves coupling 2-aminothiazole derivatives with halogenated pyridines. For example, N-(4-phenyl-1,3-thiazol-2-yl)pyridin-2-amine (81% yield) was synthesized via nucleophilic substitution of 4-phenyl-2-thiazolamine with 2-chloropyridine in DMF at 90°C using K₂CO₃ as a base . Adapting this method, bromo-substituted pyridines can react with 4-(4-ethylphenyl)-1,3-thiazol-2-amine under similar conditions. Microwave-assisted synthesis (e.g., as in Jairo Quiroga et al.’s work) may enhance reaction efficiency .
How is the structural identity of this compound validated?
X-ray crystallography remains the gold standard. For instance, Pramod Singh et al. used single-crystal X-ray diffraction to resolve the structure of a bromophenyl-pyrazole analog, confirming bond lengths and angles . Complementarily, NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for verifying molecular connectivity and purity. Quantum chemical calculations (e.g., DFT) can predict tautomeric forms, as demonstrated for N-(pyridin-2-yl)thiazol-2-amine derivatives .
What solvents and conditions favor crystallization for X-ray studies?
Polar aprotic solvents like DMSO or DMF are often used. For example, Zhou Bo et al. crystallized a selenazolo-pyridine analog from a DMSO/water mixture (2:1) . Slow evaporation at room temperature is recommended to obtain high-quality crystals suitable for SHELXL refinement .
Advanced Research Questions
How can researchers evaluate the kinase inhibitory potential of this compound?
CDK4/6 inhibition assays (e.g., radiometric kinase assays using [γ-³²P]ATP) are effective. Tadesse et al. tested 4-thiazol-pyrimidin-2-amine derivatives against CDK4/6, measuring IC₅₀ values and selectivity over other kinases (e.g., CDK1/2/9) . Cell-based assays (e.g., MV4-11 xenograft models) can assess in vivo efficacy, monitoring tumor growth inhibition and pharmacodynamic markers like phosphorylated Rb .
What computational tools predict tautomerism and electronic properties?
Density functional theory (DFT) at the B3LYP/6-31+G(d,p) level can analyze tautomeric equilibria. Sonam Bhatia et al. identified six tautomers of N-(pyridin-2-yl)thiazol-2-amine, with energy differences <4 kcal/mol, and mapped electron distribution via molecular orbital analysis . Adsorption studies (e.g., Langmuir isotherm modeling) combined with quantum descriptors (e.g., Fukui indices) may predict reactivity in biological or material applications .
How to address contradictory bioactivity data across similar compounds?
Systematic SAR studies are essential. For example, Altıntop et al. found that antifungal activity in thiazole-pyrazoline derivatives correlated with electron-withdrawing substituents (e.g., -Br, -Cl) . Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and control for off-target effects via kinase profiling panels .
Methodological Considerations
Designing assays for cellular uptake and target engagement
- Fluorescence labeling : Attach probes (e.g., BODIPY) to the pyridine moiety for live-cell imaging.
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target kinases in lysates after compound treatment .
- Proteomics : Use kinome-wide profiling (e.g., KinomeScan) to confirm selectivity .
Analyzing adsorption behavior in material science applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
